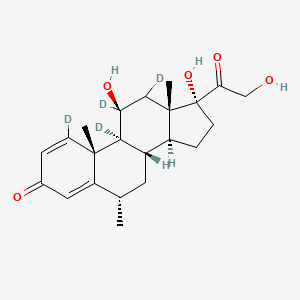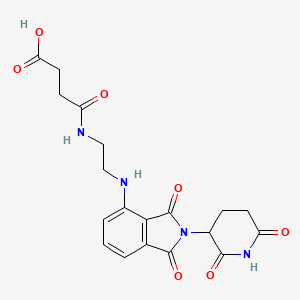
Thalidomide-C2-amido-C2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C2-amido-C2-COOH is a compound that includes a cereblon (CRBN) ligand for the E3 ubiquitin ligase, as well as a linker. It is utilized in the development of proteolysis targeting chimeras (PROTACs), specifically for the degradation of cyclin-dependent kinases 2 and 9 (CDK2/9) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C2-amido-C2-COOH involves the incorporation of a CRBN ligand and a linker. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it generally involves the use of organic synthesis techniques to attach the CRBN ligand to the linker .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-C2-amido-C2-COOH can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the CRBN ligand and linker
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound, which may include modified linkers or ligands .
Applications De Recherche Scientifique
Thalidomide-C2-amido-C2-COOH has several scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Studied for its role in protein degradation pathways and interactions with CRBN.
Medicine: Investigated for its potential in treating diseases by degrading specific proteins, such as CDK2/9.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mécanisme D'action
Thalidomide-C2-amido-C2-COOH exerts its effects by binding to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of PROTACs, which are designed to degrade specific target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in treating multiple myeloma and other conditions .
Uniqueness
Thalidomide-C2-amido-C2-COOH is unique due to its specific design for use in PROTACs, allowing for targeted protein degradation. This specificity and the ability to degrade CDK2/9 make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H20N4O7 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N4O7/c24-13(6-7-15(26)27)21-9-8-20-11-3-1-2-10-16(11)19(30)23(18(10)29)12-4-5-14(25)22-17(12)28/h1-3,12,20H,4-9H2,(H,21,24)(H,26,27)(H,22,25,28) |
Clé InChI |
NESMQJNZCMFMPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


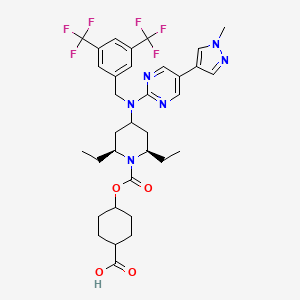


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
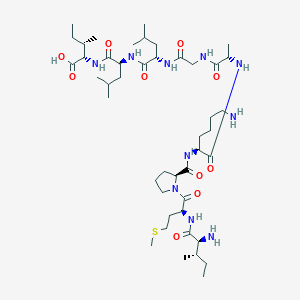
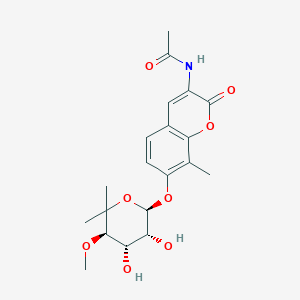
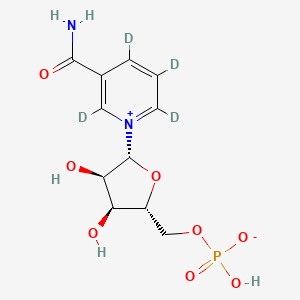
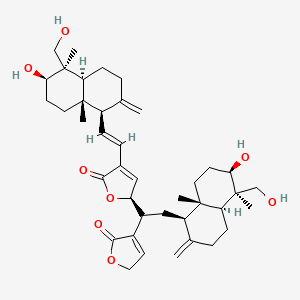


![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

